
6-(3,5-Difluorophenyl)picolinic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “6-(3,5-Difluorophenyl)picolinic acid” are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3,5-Difluorophenyl)picolinic acid” are not well-documented in the available literature .Applications De Recherche Scientifique
Synthesis of Angiogenesis Inhibitors
This compound is involved in the synthesis of honokiol analogs, which are known to act as angiogenesis inhibitors. Angiogenesis is the process through which new blood vessels form from pre-existing vessels and is a crucial step in the growth of cancers. By inhibiting this process, these compounds can potentially be used in cancer treatment .
Homo-Coupling Reactions
In organic chemistry, homo-coupling reactions are used to join two identical molecules to form a single product. 6-(3,5-Difluorophenyl)picolinic acid can be used as a reactant in such reactions, which are important for creating complex organic compounds .
Suzuki-Miyaura Cross-Coupling Reactions
This compound may also be used in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls, an important class of compounds in pharmaceuticals and agrochemicals .
Enantioselective Borane Reduction
Enantioselective borane reduction is a type of chemical reaction used to produce chiral molecules. Chiral molecules are essential in pharmaceuticals because they can interact with biological systems in different ways depending on their orientation. This compound could be involved in such reactions to produce specific chiral molecules .
Coordination Chemistry
6-(3,5-Difluorophenyl)picolinic acid can be used to prepare picolinato ligated transition metal complexes. These complexes have various applications, including catalysis and materials science .
Anticancer Activities
There is research exploring the anticancer activities of Re(I) picolinic acid complexes using different N,O-donor bidentate ligands, including derivatives of picolinic acid like 6-(3,5-Difluorophenyl)picolinic acid .
Mental Health Research
Picolinic acid is a key metabolite found in tryptophan and has been studied for its significant role in mental health disorders. While this research focuses on picolinic acid itself, derivatives like 6-(3,5-Difluorophenyl)picolinic acid may also have potential applications in this field .
Solubility and Crystallization Studies
The solubility and solid-state structure of picolinic acid have been investigated, which is important for understanding its physical properties and potential applications in various fields such as pharmaceuticals and materials science . While these studies focus on picolinic acid, its derivatives may also share similar properties worthy of study.
MilliporeSigma - 3,5-Difluorophenylboronic acid Thermo Fisher Scientific - 2-Picolinic acid Springer - Anticancer activities of Re(I) picolinic acid Springer - Selective detection of picolinic acid MDPI - Solubility and Crystallization Studies of Picolinic Acid
Mécanisme D'action
Target of Action
The primary targets of 6-(3,5-Difluorophenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are a class of proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
6-(3,5-Difluorophenyl)picolinic acid interacts with its targets, the ZFPs, by binding to them in a manner that alters their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is critical as it prevents the ZFPs from performing their normal cellular functions .
Biochemical Pathways
Given its interaction with zfps, it is likely that it impacts pathways related to dna recognition, rna packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Result of Action
The molecular and cellular effects of 6-(3,5-Difluorophenyl)picolinic acid’s action are largely dependent on its interaction with ZFPs. By disrupting the function of ZFPs, the compound can potentially inhibit processes such as viral replication and packaging, as well as other cellular functions regulated by ZFPs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3,5-difluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBRVJLENUJJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




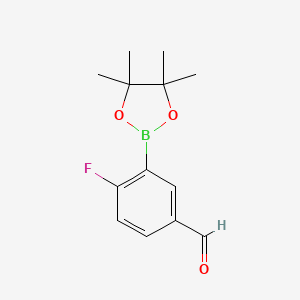
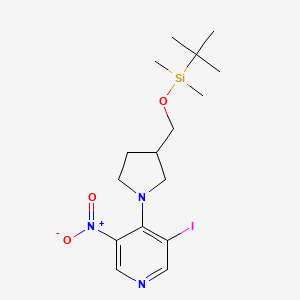
![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1439754.png)
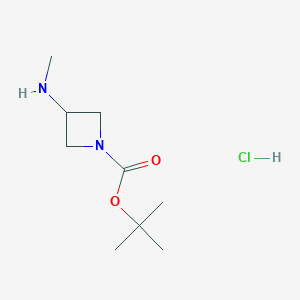
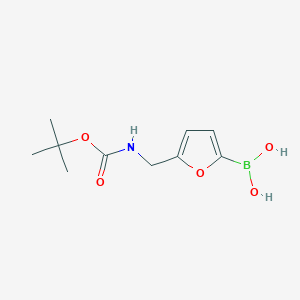




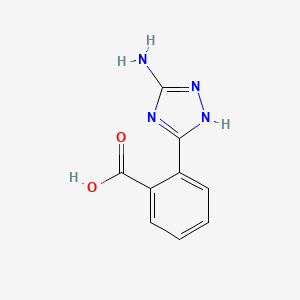
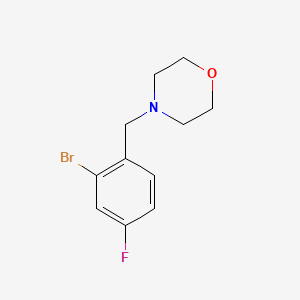
![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)